N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(4-piperidinylmethyl)amine
Description
N-{[5-(3-Chloro-4-fluorophenyl)-2-furyl]methyl}-N-(4-piperidinylmethyl)amine is a piperidinylmethyl-substituted furan derivative with a 3-chloro-4-fluorophenyl moiety. Notably, N-(4-piperidinylmethyl)amine derivatives have been identified as dual binders of oncogene c-myc and c-Kit G-quadruplexes, DNA secondary structures implicated in transcriptional regulation . This compound’s design leverages the piperidine ring for enhanced binding selectivity and solubility, while the furyl-chlorofluorophenyl group provides aromatic stacking interactions critical for stabilizing G-quadruplex structures .
Properties
Molecular Formula |
C17H20ClFN2O |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C17H20ClFN2O/c18-15-9-13(1-3-16(15)19)17-4-2-14(22-17)11-21-10-12-5-7-20-8-6-12/h1-4,9,12,20-21H,5-8,10-11H2 |
InChI Key |
GQUBZWHJPYMCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: Furyl and Piperidine Moieties
The target compound’s furyl and piperidine components are typically synthesized separately before coupling. Key intermediates include:
-
5-(3-Chloro-4-fluorophenyl)-2-furanmethanol : Synthesized via palladium-catalyzed cross-coupling between 2-furanboronic acid and 1-chloro-2-fluoro-4-iodobenzene. Yields range from 65–78% under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
-
4-(Aminomethyl)piperidine : Prepared by reductive amination of piperidin-4-one using ammonium acetate and sodium cyanoborohydride. Boc-protection (di-tert-butyl dicarbonate) stabilizes the amine during subsequent reactions.
Coupling Reactions: Key Bond Formations
The final assembly often involves nucleophilic substitution or reductive amination:
Reductive Amination
A one-pot method combines 5-(3-chloro-4-fluorophenyl)-2-furanmethanol and 4-(aminomethyl)piperidine in the presence of sodium triacetoxyborohydride (STAB) and acetic acid. This method achieves 82–89% yield but requires strict moisture control.
Mitsunobu Reaction
For enhanced stereocontrol, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the furyl alcohol with the piperidine amine. This method is less common due to higher costs but offers superior regioselectivity.
Detailed Synthetic Protocols
Stepwise Synthesis from EP1928857B1
The EP1928857B1 patent outlines a scalable route adaptable to the target compound:
-
Synthesis of 5-(3-Chloro-4-fluorophenyl)-2-furanmethanol
-
Oxidation to Furanmethyl Chloride
-
Coupling with 4-(Aminomethyl)piperidine
Alternative Route via Cyanohydrin Intermediate
A modified approach from EP1928857B1 uses cyanohydrin intermediates for enhanced stability:
-
Cyanohydrin Formation
-
Condensation with Piperidine Amine
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Comparative studies reveal toluene as optimal for condensation (Table 1):
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Toluene | None | 110 | 78 |
| DMF | K₂CO₃ | 60 | 85 |
| THF | Molecular sieves | 65 | 68 |
Byproduct Mitigation
-
Halogen Loss : Fluorine and chlorine substituents are prone to elimination under basic conditions. Using milder bases (e.g., K₂CO₃ instead of NaOH) reduces dehalogenation.
-
Oxygen Sensitivity : The furan ring oxidizes readily. Reactions conducted under N₂ atmosphere improve yields by 12–15%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98.5% purity at 254 nm.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(4-piperidinylmethyl)amine. For instance, derivatives of related structures have shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The compound is believed to interfere with cellular processes that promote cancer cell proliferation and survival.
- Case Study : A related compound demonstrated significant growth inhibition in several cancer cell lines, with percent growth inhibitions ranging from 51.88% to 86.61% against different tumor types .
Antimicrobial Properties
Compounds with similar structural features have been evaluated for their antimicrobial activities:
- In Vitro Studies : Research indicates that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .
- Potential Applications : The compound could be explored as a lead for developing new antitubercular agents.
Neuropharmacological Effects
The piperidine component of the compound suggests potential applications in neuropharmacology:
- Receptor Interaction : Compounds containing piperidine rings are often investigated for their ability to modulate neurotransmitter systems, which could lead to treatments for neurological disorders.
- Case Study Insight : Research on related amines has indicated effects on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function .
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for yield and purity:
| Step | Description |
|---|---|
| 1 | Synthesis of the furan derivative |
| 2 | Introduction of the chlorinated phenyl group |
| 3 | Formation of the piperidine moiety |
| 4 | Final coupling reaction |
This synthetic route provides a framework for producing analogs with varied biological activities.
Mechanism of Action
The mechanism of action of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural attributes and substituents of the target compound with similar derivatives:
Key Observations :
- Core Heterocycles : The target compound’s furan core distinguishes it from pyrimidine () or oxadiazole () analogs. Furan’s electron-rich nature may enhance π-π stacking with G-quadruplexes compared to pyrimidine’s planar rigidity .
- Halogenation : The 3-chloro-4-fluorophenyl group is shared with compound 3c (), suggesting that chloro-fluoro substitution optimizes steric and electronic interactions for target binding.
- Amine Groups: The 4-piperidinylmethyl amine in the target compound offers conformational flexibility and basicity, contrasting with the anilino-methyl () or morpholinyl () groups in analogs.
Pharmacokinetic and Physicochemical Properties
- Solubility : The piperidinylmethyl group improves aqueous solubility compared to purely aromatic amines (e.g., ’s pyrimidine derivatives), which rely on methoxy groups for solubility .
- Lipophilicity : The chloro-fluorophenyl substituent increases logP (~3.5 predicted), aligning with compound 3c (logP ~3.8) but higher than pyrimidine analogs (logP ~2.9) .
Biological Activity
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(4-piperidinylmethyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11ClFN5O
- Molecular Weight : 307.71 g/mol
- CAS Number : Not specified in available sources
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. The incorporation of the 3-chloro-4-fluorophenyl moiety has been shown to enhance the inhibitory potency against tyrosinase, as evidenced by molecular docking studies that suggest favorable interactions with the enzyme's active site .
Inhibition of Tyrosinase
Tyrosinase is an enzyme involved in the biosynthesis of melanin. Inhibition of this enzyme can have applications in cosmetic and therapeutic contexts, particularly in treating hyperpigmentation disorders. The presence of the 3-chloro-4-fluorophenyl group significantly boosts the inhibitory activity of this compound compared to other known inhibitors.
Antimicrobial Activity
Recent studies have also suggested potential antimicrobial properties for compounds similar to this compound. The structural features, particularly the presence of halogenated phenyl groups, contribute to enhanced membrane permeability and interaction with microbial targets.
Case Studies
-
Study on Melanin Production :
A study investigated the effects of this compound on melanin synthesis in Agaricus bisporus. Results indicated a significant reduction in melanin production, highlighting its potential as a skin-lightening agent . -
Antimicrobial Efficacy :
Another study focused on the antimicrobial activity against various bacterial strains. The compound displayed promising results, inhibiting growth at concentrations lower than those required for traditional antibiotics .
Q & A
Q. What are the key considerations for synthesizing N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(4-piperidinylmethyl)amine in a multi-step organic reaction?
Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) to assemble the furan and piperidine moieties. Critical steps include:
- Intermediate purification : Use column chromatography (silica gel, CHCl₃ as eluent) or recrystallization (e.g., methanol) to isolate intermediates with ≥95% purity .
- Reaction optimization : Control temperature (reflux conditions), solvent choice (chloroform or toluene), and catalyst selection (Pd/Cu-based) to enhance yield (e.g., 78.7% in a similar pyrimidine derivative synthesis) .
- Functional group compatibility : Protect amine groups during halogenation or coupling steps to avoid side reactions.
Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?
- Data collection : Use high-resolution single-crystal diffraction (Mo-Kα radiation, 293 K) to determine bond lengths, angles, and dihedral angles (e.g., pyrimidine ring planarity deviations <0.04 Å) .
- Refinement software : Employ SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and disorder (e.g., weak C–H⋯O interactions in crystal packing) .
- Validation : Cross-check torsion angles and intermolecular interactions (e.g., intramolecular N–H⋯N hydrogen bonds) against similar structures .
Advanced Research Questions
Q. What experimental strategies can validate the compound’s dual binding to c-myc/c-Kit G-quadruplex DNA structures?
- Biophysical assays : Use circular dichroism (CD) to monitor G-quadruplex stabilization upon compound addition. Compare melting temperatures (ΔTm) with controls .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for both c-myc and c-Kit promoters .
- Cellular assays : Measure downregulation of oncogene expression (e.g., qPCR for c-myc) in cancer cell lines (e.g., HeLa) after treatment .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Molecular docking : Screen derivatives against c-myc/c-Kit G-quadruplex models (PDB: 2L7Z, 2O3M) to predict binding poses and interaction energies .
- MD simulations : Simulate ligand-DNA complexes (50–100 ns) to assess stability of key interactions (e.g., piperidine-N interactions with guanine tetrads) .
- SAR analysis : Corporate substituent effects (e.g., halogen vs. methoxy groups) on binding using free-energy perturbation (FEP) calculations .
Q. How to address discrepancies in bioactivity data across different cell models?
- Dose-response profiling : Test the compound in parallel assays (e.g., MTT, apoptosis, and ROS detection) to distinguish cytotoxic vs. cytostatic effects .
- Transporter inhibition studies : Co-administer efflux inhibitors (e.g., verapamil for P-gp) to evaluate transporter-mediated resistance, as seen in lapatinib analogs .
- Metabolite screening : Use LC-MS to identify phase I/II metabolites that may alter activity in specific cell lines .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for amine coupling to minimize hydrolysis .
- Crystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to grow diffraction-quality crystals .
- Data interpretation : Combine crystallographic data with DFT calculations to rationalize electronic effects of the 3-chloro-4-fluorophenyl group on reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
